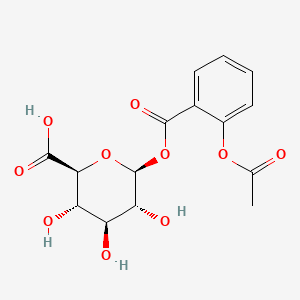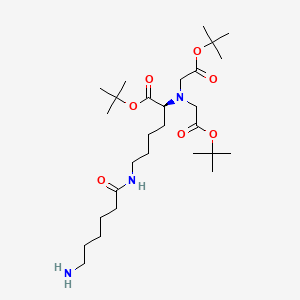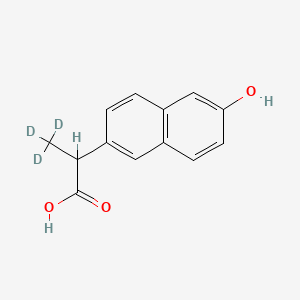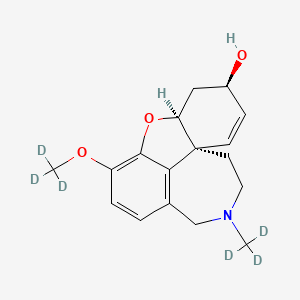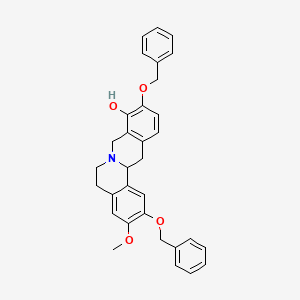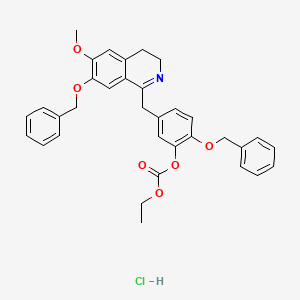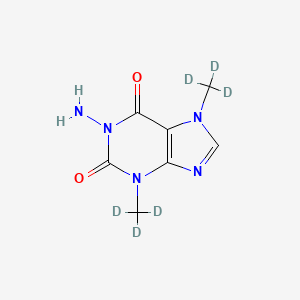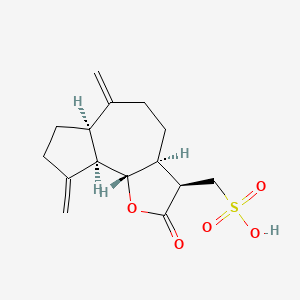
Enalapril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enalapril-d3 is a deuterated form of enalapril, a widely used angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the drug, leading to improved stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril-d3 involves the incorporation of deuterium atoms into the enalapril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Enalapril-d3 undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed to its active form, enalaprilat-d3, in the body.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution Reactions: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions with enzymes or acidic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Enalaprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Products formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
Enalapril-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of enalapril.
Biology: Employed in studies investigating the biological effects of angiotensin-converting enzyme inhibitors.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in treating hypertension and heart failure.
Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy.
Mecanismo De Acción
Enalapril-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
Comparación Con Compuestos Similares
Enalapril: The non-deuterated form of Enalapril-d3.
Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Ramipril: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and efficacy of the drug. This makes it a valuable compound in the development of new therapeutic agents with improved pharmacokinetic profiles.
Propiedades
Número CAS |
1356847-94-3 |
|---|---|
Fórmula molecular |
C20H28N2O5 |
Peso molecular |
379.471 |
Nombre IUPAC |
(2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1/i2D3 |
Clave InChI |
GBXSMTUPTTWBMN-FLDSLSFSSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
Sinónimos |
(S)-1-[N-[1-(Ethoxycarbonxyl)-3-phenylpropyl]-L-alanyl]-L-proline-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


